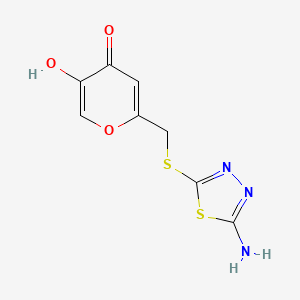

2-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-on

Übersicht

Beschreibung

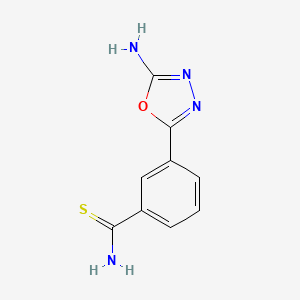

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is a useful research compound. Its molecular formula is C8H7N3O3S2 and its molecular weight is 257.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Urease-Hemmungsaktivität

2-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-on: Derivate wurden entwickelt und synthetisiert, um ihr Potenzial als Urease-Hemmer zu untersuchen . Urease ist ein Enzym, das die Hydrolyse von Harnstoff zu Ammoniak und Kohlendioxid katalysiert, ein kritischer Prozess für bestimmte Bakterien wie Helicobacter pylori. Die Hemmung dieses Enzyms kann ein strategischer Ansatz zur Behandlung von Infektionen sein, die durch diese Bakterien verursacht werden. Die synthetisierten Verbindungen zeigen vielversprechende Ergebnisse in vitro, wobei einige Derivate eine hohe Hemmaktivität aufweisen, was sie zu potenziellen Kandidaten für weitere pharmakologische Evaluierung macht.

Diuretische Aktivität

Derivate der Verbindung wurden auf ihre diuretische Aktivität untersucht . Diuretika sind Medikamente, die die Wasserausscheidung aus dem Körper erhöhen und zur Behandlung von Erkrankungen wie Bluthochdruck und Ödemen eingesetzt werden. Die synthetisierten Derivate wurden auf ihre Fähigkeit zur Steigerung der Harnausscheidung in vivo an Tiermodellen untersucht. Einige Derivate zeigten eine hohe diuretische Wirkung zusammen mit zufriedenstellenden kaliuretischen, saluretischen und natriuretischen Eigenschaften, was auf ihr Potenzial als neue therapeutische Wirkstoffe hindeutet.

Synthese biologisch aktiver Substanzen

Die Derivate der Verbindung sind Teil eines anhaltenden Trends in der Synthese neuer Moleküle, die heterocyclische Systeme mit hohem pharmakologischem Potenzial enthalten . Diese Derivate bieten umfangreiche Möglichkeiten zur strukturellen Modifikation, was für die Entwicklung neuer biologisch aktiver Substanzen entscheidend ist. Die Forschung in diesem Bereich konzentriert sich auf die Synthese und Charakterisierung dieser Verbindungen, die zur Entdeckung neuer Medikamente führen könnte.

Strukturelle Modifikation und Wirkstoffdesign

Die strukturelle Flexibilität von Thiadiazol- und Triazolderivaten ermöglicht signifikante Modifikationen, was im Wirkstoffdesign unerlässlich ist . Die Verbindung dient als Ausgangspunkt für die Herstellung einer Vielzahl von Derivaten, von denen jedes potenziell einzigartige biologische Aktivitäten aufweist. Diese strukturelle Vielseitigkeit ist im Bereich der medizinischen Chemie besonders wertvoll für die Entwicklung gezielter Therapien.

Erforschung des pharmakologischen Potenzials

Die Verbindung und ihre Derivate werden auf ihr pharmakologisches Potenzial in verschiedenen therapeutischen Bereichen untersucht . Aufgrund der strukturellen Eigenschaften der Verbindung kann sie mit verschiedenen biologischen Zielstrukturen interagieren, was ein breites Spektrum an Aktivität bietet, das für therapeutische Zwecke genutzt werden kann.

Chemische Analyse und Charakterisierung

Moderne physikalisch-chemische Methoden wie 1H-NMR-Spektroskopie, IR-Spektrophotometrie und Elementaranalyse werden verwendet, um die Struktur der synthetisierten Derivate zu bestätigen . Diese Techniken gewährleisten die Reinheit und Identität der Verbindungen, was für die anschließende biologische Testung und Anwendungsentwicklung entscheidend ist.

Referenzstandards für pharmazeutische Tests

Einige Derivate der Verbindung werden in pharmazeutischen Tests als Referenzstandards verwendet, um die Genauigkeit der analytischen Methoden zu gewährleisten . Diese Standards sind für die Qualitätskontrolle von pharmazeutischen Produkten entscheidend und liefern einen Maßstab für die Identifizierung und Quantifizierung von Substanzen.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 5-amino-1,3,4-thiadiazole-2-thiol, have been used to prepare new amines exhibiting anti-convulsant activity .

Mode of Action

It is known that similar compounds interact with their targets through both π-π stacking and c=s-π interactions .

Biochemical Pathways

Related compounds have been shown to inhibit the urease enzyme, which catalyzes the conversion of urea to ammonia and carbon dioxide . This process is critical for the survival of certain bacteria, such as Helicobacter pylori .

Result of Action

Related compounds have been shown to exhibit inhibitory activity against the urease enzyme .

Biochemische Analyse

Biochemical Properties

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The inhibition of urease by this compound is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby reducing the survival of the bacteria.

Cellular Effects

The effects of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced cell proliferation.

Molecular Mechanism

At the molecular level, 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits urease by binding to its active site, which involves interactions with key amino acid residues . This binding prevents the enzyme from catalyzing its reaction, thereby inhibiting the growth of urease-producing bacteria. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis.

Temporal Effects in Laboratory Settings

The effects of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on urease and other enzymes for several days, but its activity may diminish with prolonged exposure.

Dosage Effects in Animal Models

The effects of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its biological activity. Toxicological studies have highlighted the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it affects the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway, resulting in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The interaction with transporters and binding proteins influences the compound’s localization and accumulation, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it affects mitochondrial function and induces apoptosis in cancer cells. Additionally, the compound can be targeted to the nucleus, where it modulates gene expression by interacting with transcription factors and other regulatory proteins.

Eigenschaften

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S2/c9-7-10-11-8(16-7)15-3-4-1-5(12)6(13)2-14-4/h1-2,13H,3H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFVRTJHXOFVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)CSC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

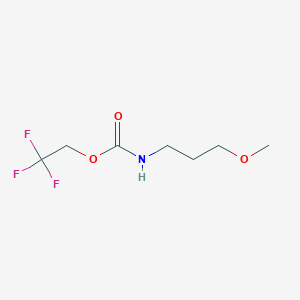

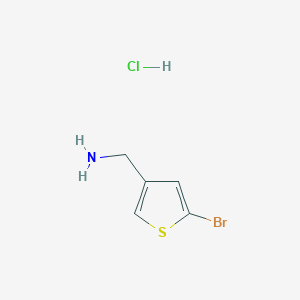

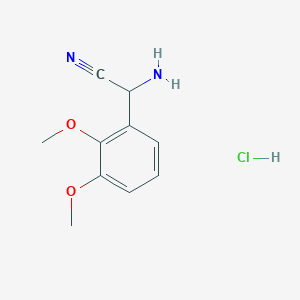

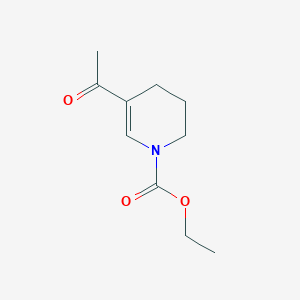

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1519511.png)

![3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate](/img/structure/B1519513.png)

![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride](/img/structure/B1519516.png)

![4-[Ethyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B1519523.png)